N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
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Overview
Description
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound characterized by the presence of a benzodioxole ring and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Thiophene Moieties: Thiophene rings can be introduced via palladium-catalyzed cross-coupling reactions.
Amide Bond Formation: The final step involves the coupling of the benzodioxole and thiophene intermediates with ethanediamide under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene moieties can be oxidized to sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: HNO3 (for nitration), Br2 (for bromination)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its interactions with enzymes and receptors can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The benzodioxole and thiophene moieties can interact with proteins and enzymes, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to the combination of benzodioxole and thiophene moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c23-18(21-9-13-3-4-15-16(8-13)27-12-26-15)19(24)22-11-20(25,14-5-7-28-10-14)17-2-1-6-29-17/h1-8,10,25H,9,11-12H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVWSOJYTHICHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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